A Technical Guide to (+)-beta-Irone: Properties, Synthesis, and Biological Activities
A Technical Guide to (+)-beta-Irone: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-beta-Irone, a naturally occurring ketone with significant applications in the fragrance and flavor industries, and emerging interest in its biological activities. This document details its chemical properties, synthesis methodologies, and known biological functions, presenting data in a structured format to support research and development efforts.
Core Properties of (+)-beta-Irone
| Property | Value | Reference |
| CAS Number | 35124-15-3 | |
| Molecular Formula | C₁₄H₂₂O | |
| Molecular Weight | 206.32 g/mol | [1] |
| IUPAC Name | (E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one | |
| Appearance | Pale yellow clear liquid (for beta-irone) | [2] |
| Odor | Fresh, sweet, violet, berry, woody, powdery | [2] |
Synthesis of (±)-β-Irone
The chemical synthesis of β-irone is a multi-step process. One common approach involves the cyclization of pseudoionone (B86502). Below is a summary of a synthetic protocol for (±)-β-irone.
Experimental Protocol: Synthesis of (±)-β-Irone
A detailed, multi-step synthesis of (±)-β-irone has been reported, starting from commercially available 3-methylcyclohexanone. The overall yield of crude β-irone from this starting material was 19%. Purification of the crude product to over 96% purity resulted in significant losses, with 7.3 g of purified β-irone obtained from 28.7 g of crude material.[3][4]
A key step in many irone syntheses is the acid-catalyzed cyclization of a pseudoionone precursor. For instance, the ring closure of pseudoirone can be conducted in an organic solvent like methylene (B1212753) chloride in the presence of chlorosulfonic acid.[5][6] The reaction is typically performed at low temperatures, ranging from -100 to 0°C, to control the selectivity of the reaction.[5][6] Following the reaction, the mixture is quenched with an aqueous alkaline solution, extracted with an organic solvent, washed, and the solvent is removed under reduced pressure. The final product can be purified by distillation.[5][6]
Another patented process describes the manufacture of a mixture of α- and β-irone starting from 5-(2',2'-dimethylcyclopropyl)-3-methyl-1-pentyn-3-ol.[7] This process involves several steps, including reactions with isopropenyl methyl ether and subsequent cyclization.[7]
Biological Activities of beta-Irone (B12784010) and Related Compounds
While research specifically on (+)-beta-Irone is limited, studies on beta-irone and the closely related compound beta-ionone (B89335) have revealed several biological activities.
1. Interaction with Olfactory Receptor 51E2 (OR51E2)
Beta-ionone is a known agonist for the olfactory receptor OR51E2, which is expressed not only in the olfactory epithelium but also in other tissues, including skin melanocytes and retinal pigment epithelial (RPE) cells.[8][9][10] Activation of OR51E2 by beta-ionone triggers a G-protein-mediated signaling cascade.[8][9]
This signaling pathway involves the elevation of intracellular calcium (Ca²⁺) and cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and mitogen-activated protein kinases (MAPK), specifically ERK1/2.[8][9] In melanocytes, this pathway has been shown to increase melanin (B1238610) synthesis and regulate cellular proliferation and differentiation.[9] In RPE cells, activation of this pathway increases proliferation and migration.[8]
OR51E2 Signaling Pathway
Caption: OR51E2 signaling pathway activated by beta-ionone.
2. Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[12][13][14]
-
A solution of DPPH in methanol (B129727) is prepared, which has a deep violet color.
-
The test compound ((+)-beta-Irone) is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[12]
Experimental Protocol: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for measuring antioxidant capacity.[2][12][14]
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[14]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
The test compound is added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[2]
3. Antimicrobial Activity
Beta-ionone and its derivatives have been shown to exhibit both antifungal and antimicrobial activities.[11][15] The activity depends on the structure of the compound, including the cyclic part and the polyenoic chain.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a common technique for determining MIC values.[6][17]
-
A series of twofold dilutions of the test compound ((+)-beta-Irone) are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Positive (microorganism with no compound) and negative (medium with no microorganism) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17]
Quantitative Data on Antimicrobial Activity
A study on beta-ionone and related compounds tested their activity against several microorganisms. The antifungal activity was determined by the inhibition of spore germination, and the antimicrobial activity was assessed by the size of the growth inhibition zones on an agar (B569324) medium.[15] The tested organisms included Fusarium solani, Botrytis cinerea, Verticillium dahliae, Staphylococcus aureus, Streptococcus pyogenes, and Micrococcus luteus.[15] While specific MIC values for (+)-beta-Irone are not available in the cited literature, this methodology provides a framework for its evaluation.
Conclusion
(+)-beta-Irone is a compound of significant interest due to its pleasant aroma and potential biological activities. While its primary use has been in the fragrance and flavor industries, emerging research on related compounds like beta-ionone suggests potential applications in modulating cellular processes through receptor-mediated signaling pathways. Further research is warranted to fully elucidate the specific antioxidant, antimicrobial, and other biological effects of (+)-beta-Irone and to explore its potential in drug development and other therapeutic areas. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
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- 2. mdpi.com [mdpi.com]
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- 4. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 6. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]
- 8. uniprot.org [uniprot.org]
- 9. Functional Characterization of the Odorant Receptor 51E2 in Human Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene - OR51E2 [maayanlab.cloud]
- 11. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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